
3,3,5-Trimethylazepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylazepane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,5-trimethylcyclohexanone with ammonia or an amine, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trimethylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted azepane derivatives.
Applications De Recherche Scientifique
3,3,5-Trimethylazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethylazepane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 3,3,5-Trimethylazepane hydrochloride.
3,3,5-Trimethylcyclohexanol: Another related compound with different functional groups.
Azepane: The parent compound of the azepane class, lacking the methyl substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups on the azepane ring can affect its steric and electronic properties, making it distinct from other azepane derivatives.
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
3,3,5-trimethylazepane;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-8-4-5-10-7-9(2,3)6-8;/h8,10H,4-7H2,1-3H3;1H |
Clé InChI |
UOHGIYZHVCGVJW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNCC(C1)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


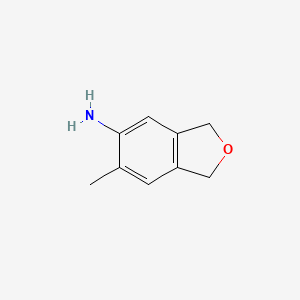
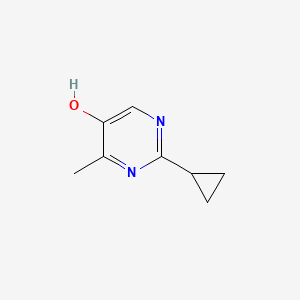
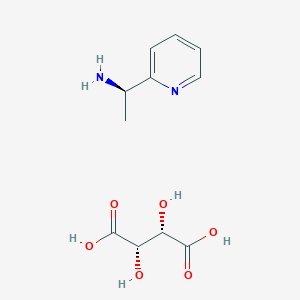

![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)


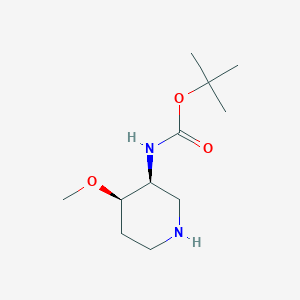
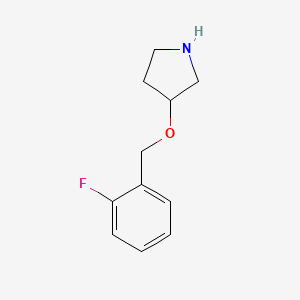
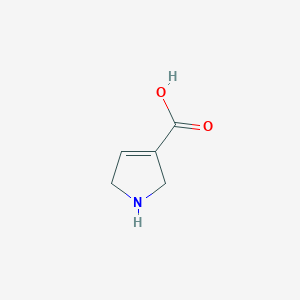
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
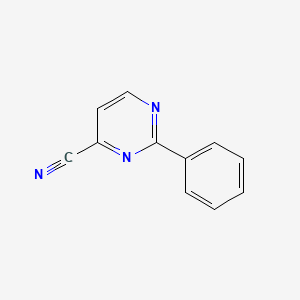
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
